1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an indoline ring substituted with an amino group at the 6-position and a trifluoroethanone moiety at the 1-position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone typically involves multi-step synthetic routes. One common method starts with the preparation of 6-bromoindoline. The process involves the reaction of 6-bromo-1H-indole with triethylsilane and trifluoroacetic acid in dichloromethane at room temperature for 16 hours. The resulting product is then subjected to further reactions to introduce the amino group and the trifluoroethanone moiety .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoroethanone moiety to a hydroxyl group.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(6-Aminoindolin-1-yl)-2,2,2-trifluoroethanone can be compared with other indoline derivatives, such as:
6-Bromoindoline: Lacks the amino and trifluoroethanone substituents.
1-(6-Aminoindolin-1-yl)ethanone: Similar structure but without the trifluoromethyl group.
The presence of the trifluoroethanone moiety in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(6-amino-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-4-3-6-1-2-7(14)5-8(6)15/h1-2,5H,3-4,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWPTDJKPPNYPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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